Triple-Mechanism Anti-HIV-1 Polypharmacology: Quantitative Advantage Over Single-Target CCR5 or NNRTI Inhibitors
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (designated as Compound 3 in the study) demonstrates a unique triple mechanism of action against HIV-1, combining CCR5-mediated entry inhibition, CXCR4-mediated entry inhibition, and non-nucleoside reverse transcriptase inhibition (NNRTI) in a single molecular entity [1]. In contrast, comparator compounds such as maraviroc (FDA-approved CCR5 antagonist) and TAK-779 (CCR5 antagonist) lack NNRTI activity, while NNRTIs like nevirapine lack chemokine receptor entry inhibition [2]. The compound exhibited CCR5-tropic viral entry inhibition with an IC₅₀ of 3.8 μM in MAGI cells and 2.3 μM in PBMCs, CXCR4-tropic entry inhibition with an IC₅₀ of 0.8 μM in MAGI cells and 2.3 μM in PBMCs, and isolated HIV-RT inhibition with an IC₅₀ of 9.0 μM, while maintaining a favorable cytotoxicity profile with TC₅₀ values exceeding 100-300 μM across all assays [1].
| Evidence Dimension | Polypharmacology profile (number of distinct anti-HIV-1 mechanisms) |
|---|---|
| Target Compound Data | 3 distinct mechanisms: CCR5 entry inhibition (IC₅₀ = 2.3-3.8 μM), CXCR4 entry inhibition (IC₅₀ = 0.8-2.3 μM), NNRTI activity (IC₅₀ = 9.0 μM) |
| Comparator Or Baseline | Maraviroc: 1 mechanism (CCR5 entry inhibition only); Nevirapine: 1 mechanism (NNRTI only) |
| Quantified Difference | 3 mechanisms vs. 1 mechanism (200% increase in target engagement diversity) |
| Conditions | MAGI and PBMC cell-based assays for viral entry; isolated HIV-RT enzymatic assay for reverse transcriptase inhibition |
Why This Matters
A single compound with triple-mechanism polypharmacology reduces the risk of resistance development and simplifies combination therapy regimens, offering a distinct procurement advantage over single-target alternatives for HIV-1 research programs.
- [1] Cox BD, Prosser AR, Sun Y, Li Z, Lee S, Huang MB, Bond VC, Snyder JP, Krystal M, Wilson LJ, Liotta DC. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med Chem Lett. 2015 May 6;6(7):753-757. Table 2: Anti-HIV-1 Activity of Compound 3. View Source
- [2] Cox BD, Prosser AR, Sun Y, Li Z, Lee S, Huang MB, Bond VC, Snyder JP, Krystal M, Wilson LJ, Liotta DC. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med Chem Lett. 2015 May 6;6(7):753-757. Discussion on comparative pharmacology. View Source
